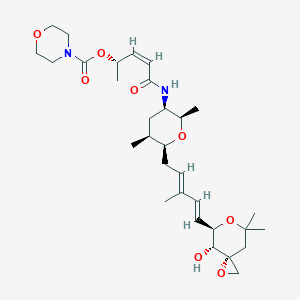
N-Benzoylimidazol
Descripción general
Descripción
N-Benzoylimidazole is an organic compound with the molecular formula C₁₀H₈N₂O. It is a derivative of imidazole, where a benzoyl group is attached to the nitrogen atom of the imidazole ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Aplicaciones Científicas De Investigación
N-Benzoylimidazole has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules, such as the selective acylation of ribonucleotides.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
Target of Action
N-Benzoylimidazole primarily targets the Glutaminyl-peptide cyclotransferase . This enzyme plays a crucial role in the post-translational modification of proteins and peptides, which is essential for their biological activity.
Mode of Action
It is known that it interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Benzimidazole derivatives have been shown to have a wide range of therapeutic uses, suggesting that they may interact with various enzymes and pathways
Pharmacokinetics
These properties play a significant role in determining the bioavailability of a compound, which is crucial for its therapeutic efficacy .
Result of Action
It has been suggested that n-benzoylimidazole has strong cardiotonic activity , indicating that it may have effects on heart muscle cells
Análisis Bioquímico
Biochemical Properties
N-Benzoylimidazole has been studied for its interactions with ribonucleotides . The reaction of uridine 3’-phosphate with N-Benzoylimidazole in the absence and presence of a strong base was followed up by 31p and 1H nmr . It is possible to selectively acylate ribonucleotides with N-Benzoylimidazole by appropriate choice of the base used .
Cellular Effects
Given its interactions with ribonucleotides , it may influence cellular processes such as RNA synthesis and metabolism.
Molecular Mechanism
The molecular mechanism of N-Benzoylimidazole involves its reaction with ribonucleotides . The reaction courses were proposed, the reaction rate constants were calculated and the reaction mechanism was discussed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Benzoylimidazole can be synthesized through the acylation of imidazole with benzoyl chloride. The reaction typically involves the use of anhydrous benzene as a solvent. For example, imidazole (4.54 g, 0.0668 mol) is suspended in anhydrous benzene (200 mL) and treated with a solution of benzoyl chloride (4.69 g, 0.033 mol) to yield N-Benzoylimidazole .
Industrial Production Methods: Industrial production methods for N-Benzoylimidazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, but with optimized conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzoylimidazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzoyl group can be replaced by other nucleophiles.
Acylation Reactions: It is used as an acylating agent in organic synthesis, particularly for the acylation of hydroxyl and amino groups.
Common Reagents and Conditions:
Reagents: Benzoyl chloride, imidazole, anhydrous benzene.
Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Major Products:
Comparación Con Compuestos Similares
Benzimidazole: A compound with a similar structure but without the benzoyl group.
N-Benzylimidazole: Another derivative of imidazole with a benzyl group instead of a benzoyl group.
Uniqueness: N-Benzoylimidazole is unique due to its ability to act as an acylating agent, which is not a common property among imidazole derivatives. This makes it particularly useful in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
imidazol-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10(12-7-6-11-8-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIFBGJZPYMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145971 | |
| Record name | N-Benzoylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10364-94-0 | |
| Record name | 1H-Imidazol-1-ylphenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10364-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010364940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10145971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzoylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZOYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L29D4UCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research doesn't pinpoint a single specific "target" for N-Benzoylimidazole in a biological context, it does illuminate key interactions. For instance, N-Benzoylimidazole acts as an acylating agent for ribonucleotides. [] This acylation can occur at the 2'- and 5'-hydroxyl groups of the ribose moiety, as well as the heterocyclic amino groups in nucleotides like guanosine 3'-phosphate. [] The presence of strong bases like tetraethylammonium hydroxide can significantly influence the acylation pattern and suppress unwanted side reactions like 2',3'-cycloribonucleotide formation. [, ] In the context of enzymes, research highlights the formation of an acyl-enzyme intermediate between N-Benzoylimidazole and papain, with 13C-NMR providing evidence for the characteristic thioester bond. []
ANone: The research papers provided focus on the reactivity and applications of N-Benzoylimidazole rather than providing a detailed spectroscopic characterization. For this information, it's recommended to consult databases like ChemSpider or PubChem.
A: The research emphasizes the role of solvents in reactions involving N-Benzoylimidazole. For example, benzoylation of methyl 4,6-O-benzylidene-β-D-glucopyranoside with N-Benzoylimidazole shows significant differences in product distribution depending on whether chloroform, acetone, or pyridine is used as the solvent. []
A: N-Benzoylimidazole is highlighted as a highly effective benzoylating agent. Studies compared its efficiency to benzoyl cyanide and benzoic acid anhydride for benzoylating various ribonucleotides. The results demonstrated that N-Benzoylimidazole, particularly when paired with a strong base like MDCAI or tetraethylammonium hydroxide, surpasses the other two agents in terms of reaction speed, yield, and product quality. [] The mechanism of acylation by N-Benzoylimidazole with or without a strong base is a subject of ongoing research. []
ANone: The provided papers don't delve into computational studies on N-Benzoylimidazole. To explore this aspect further, searching for computational studies on N-acylimidazoles more broadly might yield relevant results.
A: While the papers don't systematically explore the SAR of N-Benzoylimidazole, they do provide insights. For instance, substituting the benzoyl group with various electron-withdrawing or -donating groups influences the rate of imidazole-catalyzed hydrolysis of the resulting N-benzoylimidazoles. [] This suggests that electronic effects play a significant role in its reactivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)













